molecular formula C19H18F3NO4 B2937473 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795089-88-1

6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

カタログ番号 B2937473
CAS番号: 1795089-88-1
分子量: 381.351
InChIキー: DYSZGCGUXVNTCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is a potent inhibitor of the Bruton's tyrosine kinase (BTK) and has been studied extensively for its potential as a treatment for various types of cancers and autoimmune diseases.

作用機序

6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one works by selectively binding to the active site of BTK, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling and subsequent suppression of cancer cell growth and proliferation. This compound has also been shown to have immunomodulatory effects, which may contribute to its potential as a treatment for autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK, leading to the suppression of B-cell receptor signaling and subsequent inhibition of cancer cell growth and proliferation. This compound has also been shown to have immunomodulatory effects, which may contribute to its potential as a treatment for autoimmune diseases.

実験室実験の利点と制限

6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several advantages for use in lab experiments, including its potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, this compound also has some limitations, including its relatively short half-life and potential for off-target effects at high concentrations.

将来の方向性

There are several future directions for the study of 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one, including:
1. Clinical trials to evaluate its safety and efficacy in the treatment of various types of cancers and autoimmune diseases.
2. Further optimization of its pharmacokinetic properties to improve its half-life and reduce off-target effects.
3. Investigation of its potential as a combination therapy with other drugs for the treatment of cancers and autoimmune diseases.
4. Study of its effects on other signaling pathways and potential off-target effects.
5. Investigation of its potential as a treatment for other diseases beyond cancers and autoimmune diseases, such as inflammatory disorders.
In conclusion, this compound is a promising small molecule inhibitor with potent inhibitory effects on BTK and potential as a treatment for various types of cancers and autoimmune diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.

合成法

The synthesis of 6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves several steps, starting with the preparation of 4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)phenol, which is then reacted with 6-methyl-2H-pyran-2-one in the presence of a suitable catalyst to give the final product. The synthesis of this compound has been optimized to yield high purity and good yields.

科学的研究の応用

6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been extensively studied for its potential as a treatment for various types of cancers and autoimmune diseases. Preclinical studies have shown that this compound is a potent inhibitor of BTK, which is a key mediator of B-cell receptor signaling. B-cell receptor signaling is involved in the development and progression of various types of cancers and autoimmune diseases, making BTK an attractive target for therapeutic intervention.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Organofluorine compounds, which contain at least one carbon-fluorine bond, can be hazardous due to their high reactivity .

特性

IUPAC Name

6-methyl-4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-12-9-16(11-17(24)26-12)27-15-5-7-23(8-6-15)18(25)13-3-2-4-14(10-13)19(20,21)22/h2-4,9-11,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSZGCGUXVNTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。